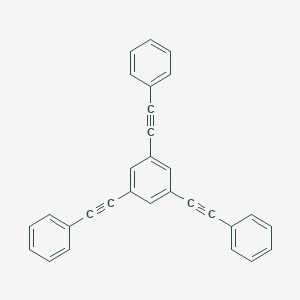

1,3,5-Tris(phenylethynyl)benzene

Übersicht

Beschreibung

1,3,5-Tris(phenylethynyl)benzene is a 1,3,5 tris substituted benzene . It is a branched conductive monomer with electronically attached nodes that provide a suitable support to increase the conductivity of the synthesized polymers .

Synthesis Analysis

The synthesis of 1,3,5-Tris(phenylethynyl)benzene involves several steps . The process begins with the reaction of CuI, PdCl2(PPh3)2, 1,3,5-tribromobenzene, and trimethylsilylacetylene in Et3N, which is stirred at 65 °C for 16 hours . This results in 1,3,5-tris(trimethylsilylethynyl)benzene. The next step involves the reaction of 1,3,5-tris(trimethylsilylethynyl)benzene with THF, MeOH, and K2CO3 in H2O, which is stirred at room temperature for 6 hours . This results in 1,3,5-triethynylbenzene. The final step involves the reaction of 1,3,5-triethynylbenzene with 4-bromobenzonitrile, CuI, Pd(PPh3)4, and THF in Et3N, which is stirred at 50 °C for 6 hours . This results in 1,3,5-Tris(4-cyanophenylethynyl)benzene.Molecular Structure Analysis

The molecular structure of 1,3,5-Tris(phenylethynyl)benzene is characterized by a 1,3,5 tris substituted benzene . This structure facilitates the preparation of conjugating polymers .Chemical Reactions Analysis

1,3,5-Tris(phenylethynyl)benzene can undergo various chemical reactions. For instance, it can be used to construct coordination polymers in combination with copper ions . The carbonization of these polymers results in a microporous carbon that shows type I adsorption-desorption .Wissenschaftliche Forschungsanwendungen

Synthesis of Mesoporous Coordination Polymers

1,3,5-Tris(phenylethynyl)benzene: has been utilized in the synthesis of mesoporous coordination polymers. These polymers are constructed by combining the organic linkers with metal ions, such as copper, to create materials with high surface areas and porosity . The resulting coordination polymers can be used for gas storage, separation processes, and catalysis due to their unique structural properties.

Investigation of Thermal Stability

Thermogravimetric analysis (TGA) plots of the synthesized coordination polymers provide insights into their thermal stability . Understanding the thermal behavior is crucial for applications that require materials to withstand high temperatures without degradation, such as in sensors or high-performance coatings.

Electrochemical Studies

Electrochemical studies of 1,3,5-Tris(phenylethynyl)benzene derivatives can reveal their potential as electroactive materials . These materials could be used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Photophysical Properties

The photophysical properties of 1,3,5-Tris(phenylethynyl)benzene derivatives are of interest for applications in photonics and optoelectronics . These properties include absorption and emission spectra, which are important for designing materials that can emit or absorb light at specific wavelengths.

Supramolecular Chemistry

1,3,5-Tris(phenylethynyl)benzene: and its derivatives can form supramolecular structures with planar stacking columns . These structures are significant for understanding intermolecular interactions and can be applied in the design of molecular recognition systems, sensors, and self-assembling materials.

Synthesis of Novel Organic Compounds

The compound serves as a precursor for synthesizing a variety of novel organic compounds with potential applications in medicinal chemistry, materials science, and as intermediates in organic synthesis .

Surface Parameter Analysis

Surface parameter analysis of the complexes and carbonized samples derived from 1,3,5-Tris(phenylethynyl)benzene provides valuable data for applications in filtration, catalysis, and as supports for enzyme immobilization .

Wirkmechanismus

Target of Action

The primary targets of 1,3,5-Tris(phenylethynyl)benzene are copper ions . The compound forms coordination polymers with these ions, which are used in the synthesis of mesoporous materials .

Mode of Action

1,3,5-Tris(phenylethynyl)benzene interacts with copper ions to form coordination polymers . This interaction results in the formation of a series of multicoordinate 1,3,5-tris (functionalised-phenylethynyl)benzenes .

Action Environment

The action of 1,3,5-Tris(phenylethynyl)benzene is influenced by environmental factors such as temperature. For example, a stepwise analysis of one of the coordination polymers pyrolysed at 350, 600, and 900 °C revealed that the mesoporosity hardly changed upon heat treatment .

Zukünftige Richtungen

The future directions for research on 1,3,5-Tris(phenylethynyl)benzene could include further exploration of its potential applications in the synthesis of conductive polymers and the construction of coordination polymers . Additionally, more research could be done to fully understand its physical and chemical properties, as well as its safety and hazards.

Eigenschaften

IUPAC Name |

1,3,5-tris(2-phenylethynyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H18/c1-4-10-25(11-5-1)16-19-28-22-29(20-17-26-12-6-2-7-13-26)24-30(23-28)21-18-27-14-8-3-9-15-27/h1-15,22-24H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUOGUVUAZGQYFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CC(=CC(=C2)C#CC3=CC=CC=C3)C#CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40572791 | |

| Record name | 1,1',1''-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tribenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40572791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,5-Tris(phenylethynyl)benzene | |

CAS RN |

118688-56-5 | |

| Record name | 1,1',1''-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tribenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40572791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.